Blattellaquinone: A Technical Guide on its Chemical Structure, Synthesis, and Biological Activity
Blattellaquinone: A Technical Guide on its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blattellaquinone, scientifically known as (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate, is the volatile sex pheromone of the female German cockroach, Blattella germanica.[1][2][3] This p-benzoquinone derivative plays a crucial role in the chemical communication and reproductive behavior of this significant pest species. Beyond its role as a semiochemical, Blattellaquinone has demonstrated cytotoxic effects against human cancer cell lines, prompting investigations into its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of Blattellaquinone, with a focus on presenting key data and experimental methodologies in a clear and accessible format for research and development professionals.
Chemical Structure and Properties
Blattellaquinone is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[3] Its structure features a p-benzoquinone ring substituted with a methyl isovalerate group. The IUPAC name for Blattellaquinone is (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate.[3] It is also referred to as gentisyl quinone isovalerate.
Table 1: Physicochemical Properties of Blattellaquinone
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| IUPAC Name | (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate | |
| Synonyms | Gentisyl quinone isovalerate | |
| CAS Number | 849762-24-9 |
Spectroscopic Data:
Mass Spectrometry (Electron Impact - EI): The EI mass spectrum of Blattellaquinone shows a molecular ion peak (M+) at m/z 222. Key fragment ions are observed at m/z 124 (base peak), 108, 96, 80, and 68.
Synthesis of Blattellaquinone
Two primary synthetic routes for Blattellaquinone have been reported in the literature. Both methods are two-step processes starting from 2,5-dimethoxybenzyl alcohol.
Method 1: Acylation followed by Oxidation
This is the most commonly cited method for the synthesis of Blattellaquinone.
Experimental Protocol:
Step 1: Synthesis of 2,5-dimethoxybenzyl 3-methylbutanoate
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Dissolve 1.0 equivalent of 2,5-dimethoxybenzyl alcohol in anhydrous dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add 1.1 equivalents of triethylamine (B128534) (or pyridine) to the solution and cool the mixture in an ice bath (0 °C).
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Slowly add 1.1 equivalents of isovaleryl chloride to the cooled solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
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Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain pure 2,5-dimethoxybenzyl 3-methylbutanoate.
Step 2: Oxidation to Blattellaquinone
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Dissolve the purified 2,5-dimethoxybenzyl 3-methylbutanoate in a mixture of acetonitrile (B52724) and water (e.g., 3:1 v/v).
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Slowly add a solution of 2.5 equivalents of ceric ammonium (B1175870) nitrate (B79036) (CAN) in water to the ester solution with vigorous stirring at room temperature. The reaction mixture will typically turn from yellow to orange/red.
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Continue stirring for 30-60 minutes, monitoring the reaction by TLC.
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After the reaction is complete, add water and extract the product with dichloromethane or diethyl ether.
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Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude Blattellaquinone can be purified by recrystallization from a suitable solvent system (e.g., hexane/ether) to yield the final product as a crystalline solid.
dot
Caption: Synthetic pathway for Blattellaquinone via acylation and oxidation.
Method 2: Transesterification followed by Oxidation
An alternative approach involves a transesterification reaction in the first step.
Experimental Protocol:
Step 1: Synthesis of (2,5-dimethoxyphenyl)methyl 3-methylbutanoate
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Combine 2,5-dimethoxybenzyl alcohol and an excess of methyl isovalerate in a reaction vessel.
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Add a catalytic amount of titanium(IV) isopropoxide.
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Heat the reaction mixture, typically to reflux, to drive the transesterification. The progress can be monitored by observing the removal of methanol, for example, by distillation.
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Once the reaction is complete, cool the mixture and work up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
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Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
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Purify the resulting ester by column chromatography.
Step 2: Oxidation to Blattellaquinone
The oxidation of the intermediate ester is carried out using ceric ammonium nitrate as described in Method 1, Step 2.
Biological Activity
Pheromonal Activity
Blattellaquinone is the primary component of the female German cockroach's sex pheromone, responsible for attracting males over a distance. Field and laboratory studies have demonstrated that synthetic Blattellaquinone is effective in luring male cockroaches.
Table 2: Pheromonal Activity of Blattellaquinone
| Parameter | Observation | Reference |
| Target Species | Blattella germanica (German cockroach) | |
| Behavioral Response | Attraction of male cockroaches | |
| Effective Dose in Traps | Dose-dependent attraction observed with varying amounts |
// Nodes Female [label="Female German Cockroach\n(Blattella germanica)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pheromone [label="Blattellaquinone\n(Volatile Sex Pheromone)", fillcolor="#FBBC05", fontcolor="#202124"]; Male [label="Male German Cockroach", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Attraction and\nMating Behavior", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Female -> Pheromone [label="Releases", fontcolor="#5F6368"]; Pheromone -> Male [label="Activates Olfactory Receptors", fontcolor="#5F6368"]; Male -> Response [label="Initiates", fontcolor="#5F6368"]; }
